Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate

Description

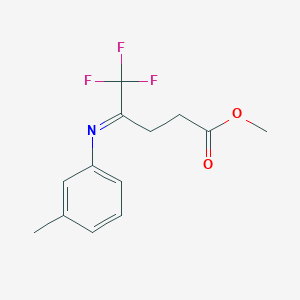

Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate (CAS: 1224599-55-6) is a fluorinated γ-amino ester derivative characterized by a trifluoromethyl group at the C5 position and an m-tolylimino (C=N) substituent at the C4 position. Its molecular formula is C₁₃H₁₆F₃NO₂, with a molar mass of 275.27 g/mol . The compound’s structure combines a methyl ester group, a trifluoromethyl moiety, and a meta-substituted aromatic ring, which collectively influence its electronic properties, stability, and reactivity.

Properties

Molecular Formula |

C13H14F3NO2 |

|---|---|

Molecular Weight |

273.25 g/mol |

IUPAC Name |

methyl 5,5,5-trifluoro-4-(3-methylphenyl)iminopentanoate |

InChI |

InChI=1S/C13H14F3NO2/c1-9-4-3-5-10(8-9)17-11(13(14,15)16)6-7-12(18)19-2/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

NMHFAQZLODWSQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N=C(CCC(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Meta vs. Para Substitution: The m-tolylimino group introduces steric and electronic asymmetry, favoring enantioselective synthesis (e.g., 90% ee with QD-3 catalyst) . In contrast, p-tolyl analogs exhibit higher crystallinity due to symmetrical packing .

- Phenyl vs. Tolyl: The phenylamino derivative (CAS: 931383-14-1) lacks the methyl group, reducing steric bulk but increasing reactivity in coupling reactions .

Ester Group Modifications

Key Observations :

- Methyl vs. Propargyl Esters: Propargyl esters (e.g., ) exhibit higher enantiomeric excess (93% ee) due to optimized catalyst-substrate interactions . Methyl esters, however, offer better solubility in non-polar media .

- Functional Group Impact: Ethyl esters with diketone groups (e.g., ) diverge in reactivity, enabling cyclization pathways absent in imino-containing analogs.

Trifluoromethyl Group Position and Additional Moieties

Key Observations :

- Trifluoromethyl Position : C5-trifluoromethyl groups (as in the target compound) improve lipophilicity and resistance to oxidative metabolism compared to C4 analogs .

- Ionic Derivatives : Sodium or hydrochloride salts () exhibit distinct solubility profiles, expanding their utility in aqueous-phase reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity in Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate?

- Methodological Answer : Catalytic asymmetric synthesis using chiral catalysts (e.g., QD-3 or A-1) at low temperatures (-30°C to -50°C) in tetrahydrofuran (THF) or toluene (PhMe) yields the compound with enantiomeric excess (ee) >88%. Reaction times of 8–12 hours are typical. Enantiomeric purity is quantified via HPLC with chiral stationary phases (e.g., Daicel Chiralpak columns) and mobile phases like hexane/ethanol .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-spectroscopic analysis is critical:

- 19F NMR identifies trifluoromethyl (-CF3) signals near δ -60 to -70 ppm.

- 13C NMR confirms the ester carbonyl (δ ~170 ppm) and imine (C=N) groups.

- HRMS validates molecular mass (exact mass: 275.1184 g/mol) .

Q. Which analytical techniques are recommended for quantifying enantiomeric excess (ee) in this compound?

- Methodological Answer : Chiral HPLC is standard. For example, use a Daicel Chiralpak AD-H column with hexane/ethanol (90:10) at 1.0 mL/min, retention times ~12–15 minutes. Polarimetry ([α]D20) complements HPLC data to resolve ambiguous cases .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess when ee values deviate from theoretical predictions?

- Methodological Answer : Screen alternative catalysts (e.g., epiQ-3 for inverted stereochemistry) and adjust reaction temperatures. Lower temperatures (-50°C) often improve ee by slowing racemization. Solvent polarity (e.g., THF vs. PhMe) also influences transition-state stabilization .

Q. What computational strategies predict the stereochemical outcomes of asymmetric synthesis for this compound?

- Methodological Answer : Density Functional Theory (DFT) models the reaction pathway, focusing on the imine’s electronic environment and steric effects from the m-tolyl group. Transition-state calculations (e.g., Nudged Elastic Band method) explain enantioselectivity trends. Validate models against experimental ee and NMR data .

Q. How should researchers resolve discrepancies between experimental and simulated spectral data (e.g., NMR chemical shifts)?

- Methodological Answer : Use hybrid approaches:

- 2D NMR (HSQC, HMBC) clarifies ambiguous proton-carbon correlations.

- X-ray crystallography (if crystalline derivatives are obtainable) provides unambiguous structural validation.

- Adjust computational solvent models (e.g., COSMO-RS) to better match experimental conditions .

Q. What strategies mitigate side reactions during derivatization of this compound?

- Methodological Answer : Protect the imine group with temporary blocking agents (e.g., Boc anhydride) before functionalizing the ester. Monitor reaction progress via TLC or inline IR spectroscopy to detect intermediates. Optimize stoichiometry to avoid over-functionalization .

Q. How can bioactivity studies for this compound leverage structural analogs?

- Methodological Answer : Target enzymes sensitive to trifluoromethyl groups (e.g., hydrolases or kinases). Use in vitro assays (e.g., fluorescence-based enzyme inhibition) with analogs like Methyl 5-(2-(trifluoromethyl)-benzimidazolyl)pentanoate as positive controls. Molecular docking studies guide target selection by simulating interactions with active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.